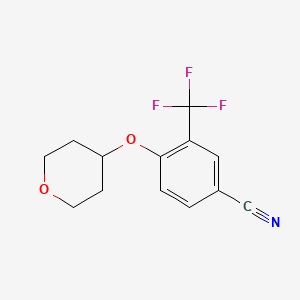

4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile

説明

4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at the 3-position and a tetrahydro-2H-pyran-4-yl ether substituent at the 4-position. This compound is of interest due to its structural motifs, which are common in pharmaceuticals and materials science. The benzonitrile core provides rigidity and electronic properties suitable for intermolecular interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

特性

IUPAC Name |

4-(oxan-4-yloxy)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c14-13(15,16)11-7-9(8-17)1-2-12(11)19-10-3-5-18-6-4-10/h1-2,7,10H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCVUWCRJAOYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzonitrile with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

科学的研究の応用

4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be employed in the study of biochemical pathways and interactions.

Industry: It may be used in the production of specialty chemicals and materials.

生物活性

The compound 4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 265.24 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing the trifluoromethyl group have shown selective in vitro and in vivo antitumor activity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Similar Derivative A | 0.5 | PDE4D |

| Similar Derivative B | 0.3 | EGFR |

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic airway inflammation. In vivo studies demonstrated that it could significantly reduce markers of inflammation such as TNF-α and IL-6 in animal models.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Phosphodiesterases (PDEs) : Compounds with similar structures have been shown to inhibit PDE4D, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in modulating inflammatory responses .

- Modulation of Cytokine Release : The compound appears to downregulate the release of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

Case Study 1: In Vivo Efficacy in Asthma Models

In a controlled study using guinea pigs, the administration of the compound resulted in a significant reduction in airway hyperresponsiveness compared to untreated controls. The study reported a dose-dependent response, highlighting its potential as a therapeutic agent for asthma management .

Case Study 2: Anticancer Activity Assessment

An exploratory study evaluated the anticancer efficacy of structurally similar compounds in human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting a promising avenue for further research into their anticancer potential .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations in Substituents

Core Benzonitrile Derivatives

- 4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile (CAS: 943311-78-2) Key Differences:

- Positional isomerism: The tetrahydro-2H-pyran substituent is at the 2-position (vs. 4-position in the target compound), altering steric and electronic profiles.

Substituent type: Contains a bromo group at the 4-position and a hydroxymethyl-tetrahydro-2H-pyran-2-yl ether at the 3-position.

3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester (PN-6701, CAS: 2096341-24-9)

- Key Differences :

- Functional group: Boronic ester replaces benzonitrile, enabling Suzuki-Miyaura cross-coupling reactions.

- Substituent position: Trifluoromethyl and tetrahydropyran-4-yloxy groups mirror the target compound but on a phenylboronic acid scaffold.

Heterocyclic Modifications

- 5-[2-({2-[3-(2-Methoxyethoxy)azetidin-1-yl]pyridin-4-yl}amino)pyrimidin-4-yl]-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (CAS: 1403247-28-8) Key Differences:

- Extended heterocyclic system: Incorporates pyrimidine and pyridine rings linked via an amino group.

- Impact: Increased molecular complexity may improve target specificity but reduce synthetic accessibility .

Physicochemical Properties

- Boronic esters (e.g., PN-6701) exhibit lower molecular weights but higher reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。